

Publish Comparison Guide: Cross-Reactivity & Selectivity of JNJ-28610244

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Compound of Interest

Compound Name: JNJ-28610244

CAS No.: 1251462-28-8

Cat. No.: B608212

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Product Focus: **JNJ-28610244** (Selective Histamine H4 Receptor Agonist) Primary Target: Human Histamine H4 Receptor (hH4R) CAS Number: 1251462-28-8[1]

Executive Summary: The Precision Tool for H4R Activation

JNJ-28610244 stands as a critical pharmacological tool for distinguishing Histamine H4 Receptor (H4R) signaling from the closely related H3 receptor (H3R) and other histamine subtypes. Unlike the endogenous ligand Histamine (which activates H1, H2, H3, and H4) or early generation agonists like 4-methylhistamine (which retains significant H2/H3 cross-reactivity), **JNJ-28610244** exhibits a >1000-fold selectivity window for H4R.[2]

This guide details the cross-reactivity profile of **JNJ-28610244**, validating its use as the "gold standard" agonist for probing H4R-mediated immune modulation, specifically in chemotaxis, pruritus (itch), and neutrophil regulation.

Target Profile & Cross-Reactivity Analysis

Primary Affinity and Potency

JNJ-28610244 is a full agonist at the human H4 receptor. Its binding affinity is in the nanomolar range, sufficient for robust cellular activation without requiring concentrations that risk off-target binding.

Receptor Target	Parameter	Value	Interpretation
Histamine H4 (Human)	Ki	53 nM	High Affinity (Primary Target)
Histamine H4 (Human)	pEC50	7.0 - 7.3	Potent Functional Agonist
Histamine H4 (Rat)	Ki	~200 nM	Moderate Affinity (Species difference exists)

Selectivity & Cross-Reactivity Profile

The defining feature of **JNJ-28610244** is its "clean" profile against other histamine receptors. Most H4 ligands struggle with H3 homology (~37% sequence identity, higher in the binding pocket). **JNJ-28610244** overcomes this.

Off-Target Receptor	Affinity (Ki)	Selectivity Ratio (vs H4)	Clinical/Experimental Implication
Histamine H1	> 10,000 nM	> 1000-fold	No sedation or vascular permeability effects at effective doses.
Histamine H2	> 10,000 nM	> 1000-fold	No gastric acid secretion or cardiac chronotropic effects.
Histamine H3	> 10,000 nM	> 1000-fold	CRITICAL: Does not trigger CNS autoreceptor inhibition or neurotransmitter modulation.
Muscarinic M1-M3	Negligible	N/A	Low risk of anticholinergic side effects in vivo.

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*Technical Insight: The >1000-fold selectivity over H3R is the key differentiator. Older tools like (R)- α -methylhistamine are H3 agonists that cross-react with H4. **JNJ-28610244** allows researchers to attribute observed effects (e.g., itch, inflammation) exclusively to H4R activation.*

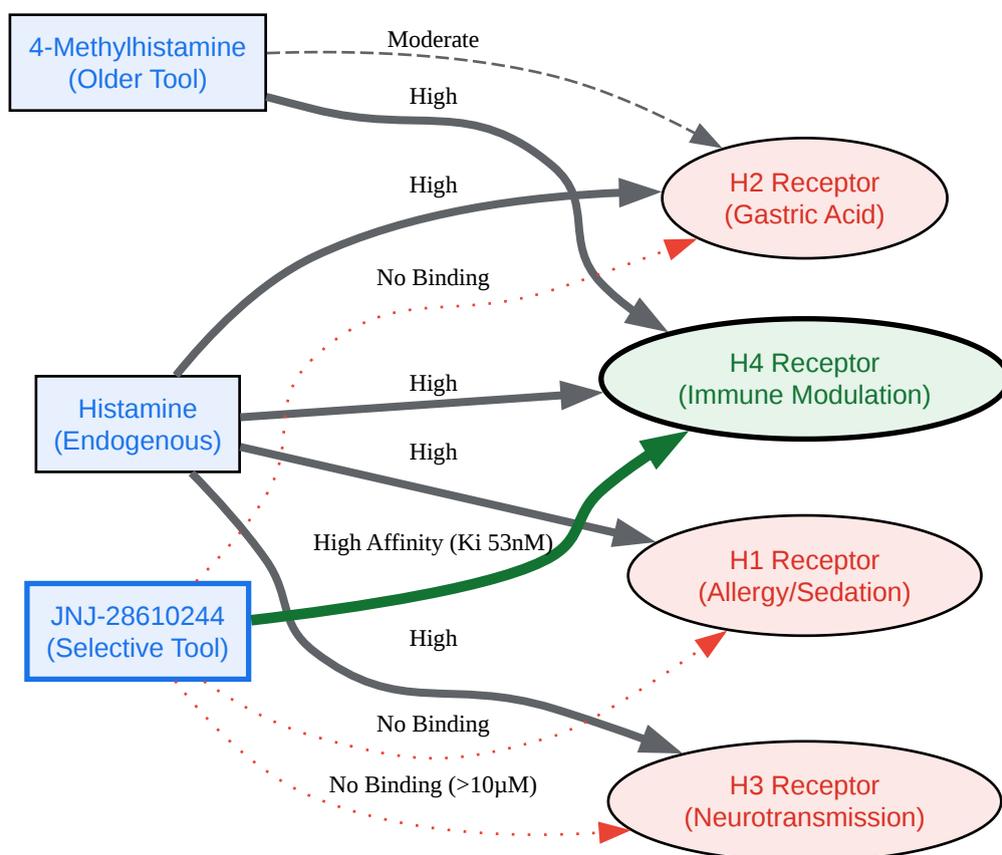
Comparative Performance: **JNJ-28610244** vs. Alternatives

The following table compares **JNJ-28610244** against other common H4R modulators.

Compound	Role	H4R Affinity (Ki)	H3R Cross-Reactivity	Recommended Use Case
JNJ-28610244	Selective Agonist	53 nM	Negligible (>10 μ M)	Specific activation of H4R in complex tissues.
Histamine	Endogenous Agonist	~5-10 nM	High (Equipotent at H1-H4)	General reference; useless for defining receptor contribution.
4-Methylhistamine	Agonist	~50 nM	Moderate (~100-fold selective)	Older standard; often activates H2R at high doses. [3] [4]
VUF-8430	Agonist	~30 nM	Moderate (Partial H3 agonist)	Good potency, but less selective than JNJ-28610244.
JNJ-7777120	Antagonist	4.5 nM	Low (>1000-fold selective)	Essential Control: Use to block JNJ-28610244 to prove H4 specificity.

Visualization: Selectivity Landscape

The diagram below illustrates the isolation of H4R signaling achieved by **JNJ-28610244** compared to the "noise" of non-selective agents.



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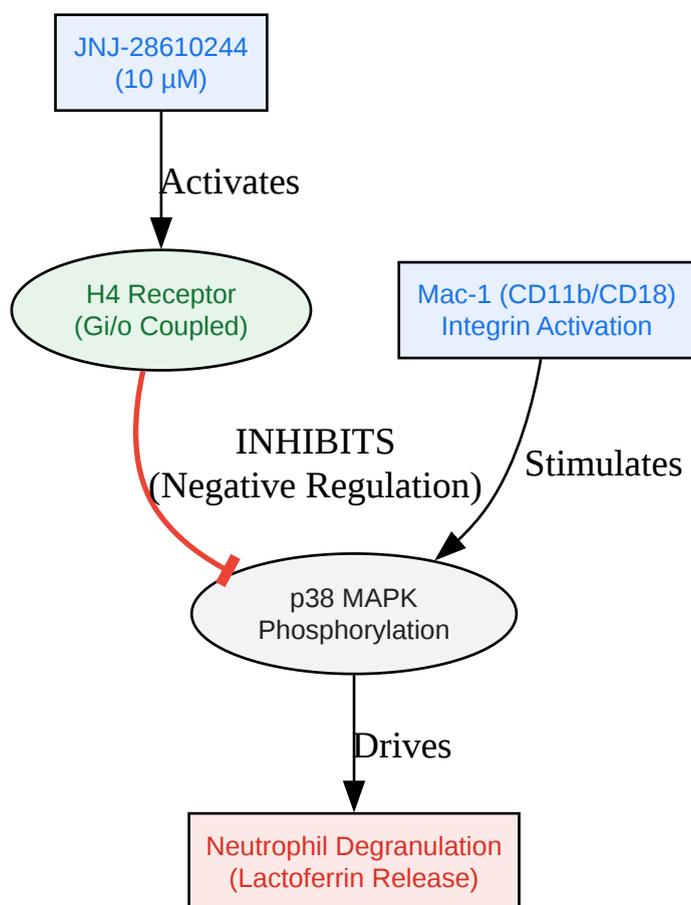
Caption: **JNJ-28610244** isolates H4R signaling, whereas Histamine and older analogs cross-react with H1/H2/H3.

Experimental Protocols & Validation

To rigorously validate H4R-mediated effects, a "Paired Agonist-Antagonist" system is required. The following protocol demonstrates how to use **JNJ-28610244** to modulate neutrophil function, a classic H4R bioassay.

Mechanistic Context

In human neutrophils, H4R activation does not stimulate degranulation directly but inhibits adhesion-dependent degranulation (specifically Mac-1 mediated). This is a Gi/o-coupled pathway involving p38 MAPK modulation.



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Caption: **JNJ-28610244** activates H4R to negatively regulate Mac-1 dependent p38 MAPK phosphorylation, inhibiting degranulation.[2]

Protocol: Inhibition of Adhesion-Dependent Degranulation

Objective: Measure the specific H4R-mediated suppression of lactoferrin release.[2]

Reagents:

- Agonist: **JNJ-28610244** (Stock: 10 mM in DMSO).
- Antagonist (Control): JNJ-7777120 (Stock: 10 mM in DMSO).
- Cells: Isolated human neutrophils (PMNs).

- Surface: Fibrinogen-coated plates (to engage Mac-1).

Step-by-Step Workflow:

- Isolation: Purify PMNs from whole blood using density gradient centrifugation. Resuspend in HBSS.
- Pre-incubation (Agonist): Incubate PMNs with **JNJ-28610244** (0.1 – 10 μ M) for 15 minutes at 37°C.
 - Note: 10 μ M is the maximal efficacy dose for this specific assay due to lower receptor reserve in neutrophils compared to eosinophils.
- Antagonist Check (Optional): In a separate set, pre-incubate with JNJ-7777120 (10 μ M) for 15 min before adding **JNJ-28610244**. This should block the effect.
- Activation: Plate cells onto fibrinogen-coated wells. Incubate for 30 minutes to allow adhesion (Mac-1 activation).
- Supernatant Collection: Centrifuge plates briefly; collect supernatant.
- Quantification: Measure Lactoferrin (degranulation marker) via ELISA.
- Result Interpretation:
 - Vehicle Control: High Lactoferrin (Adhesion triggers degranulation).
 - **JNJ-28610244** Treated: Reduced Lactoferrin (H4R signaling inhibits the release).
 - **JNJ-28610244** + JNJ-7777120: High Lactoferrin (Antagonist restores degranulation).

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